molecular formula C19H19FN4O3 B2677824 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1788560-73-5

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2677824
CAS No.: 1788560-73-5
M. Wt: 370.384
InChI Key: MSDLKCLAYPQIAA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds and derivatives related to pyrazole and pyrimidine structures for their potential biological activities. For instance, studies have detailed the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases through reactions involving similar carboxamide structures. These compounds are characterized and confirmed through analytical and spectroscopic methods, including IR, MS, ^1H NMR, and ^13^C NMR, which are crucial for understanding their chemical properties and potential applications in medicine and pharmacology (Hassan, Hafez, Osman, & Ali, 2015).

Cytotoxic Activity Against Cancer Cell Lines

Several synthesized compounds, particularly those involving pyrazole and pyrimidine frameworks, have been investigated for their cytotoxicity against various human cancer cell lines. This research is significant for drug discovery, aiming to identify new therapeutic agents for cancer treatment. The structure-activity relationship (SAR) of these compounds provides insights into their potential efficacy and mechanisms of action against cancer cells (Hassan, Hafez, Osman, & Ali, 2015).

Development of Selective Kinase Inhibitors

Research has identified substituted carboxamides as potent and selective inhibitors of specific kinase enzymes. This is particularly relevant for the development of targeted cancer therapies, as kinase activity is often dysregulated in cancer cells. By improving enzyme potency and kinase selectivity, these compounds show promise for treating various cancers with improved specificity and reduced side effects. The advancement of certain compounds into clinical trials underscores their potential significance in oncology (Schroeder et al., 2009).

Exploration of Anticancer and Anti-Inflammatory Agents

Compounds derived from pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory activities. This includes investigating their effects on specific enzymes and cellular processes associated with cancer and inflammation. Molecular docking studies have also been conducted to understand the interactions between these compounds and target enzymes, aiding in the design of more effective drugs (Rahmouni et al., 2016).

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-23-17(10-16(22-23)13-5-7-14(20)8-6-13)19(27)21-11-15(25)12-24-9-3-2-4-18(24)26/h2-10,15,25H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDLKCLAYPQIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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